molecular formula C6H8N2O B14866947 5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine CAS No. 1196147-70-2

5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine

Cat. No.: B14866947
CAS No.: 1196147-70-2
M. Wt: 124.14 g/mol
InChI Key: JDPJNKPKRVJTMP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine is a heterocyclic compound with the molecular formula C6H8N2O. It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino alcohols with carboxylic acids or their derivatives. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the oxazoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and scalability of this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

1196147-70-2

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]oxazol-2-amine

InChI

InChI=1S/C6H8N2O/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8)

InChI Key

JDPJNKPKRVJTMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)OC(=N2)N

Origin of Product

United States

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